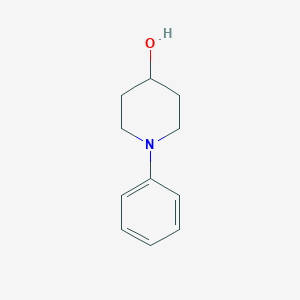

1-Phenylpiperidin-4-ol

描述

属性

IUPAC Name |

1-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHLUYMKOSEANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371877 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117896-69-2 | |

| Record name | 1-phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Phenylpiperidin 4 Ol and Its Analogues

Established Synthetic Routes for 1-Phenylpiperidin-4-ol

The creation of the core this compound structure is typically achieved through a sequence of protection, functionalization, and deprotection steps.

A primary method for synthesizing the tertiary alcohol moiety of this compound involves the nucleophilic addition of a phenyl group to a piperidone precursor. To prevent the Grignard reagent from reacting with the secondary amine of the piperidine (B6355638) ring, the nitrogen atom must first be protected. The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a 1-protected-4-piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone, yields the corresponding 1-protected-4-phenylpiperidin-4-ol. icm.edu.plresearchgate.neticm.edu.pl This organometallic reaction is a fundamental carbon-carbon bond-forming strategy that builds the core structure of the target molecule. The choice of the nitrogen protecting group is crucial as it must be stable under the basic conditions of the Grignard reaction and be readily removable in a subsequent step.

Following the successful addition of the phenyl group, the nitrogen protecting group must be removed to yield the final this compound. The method of deprotection is contingent on the specific protecting group used.

Catalytic Hydrogenation : For N-benzyl (Bn) protected intermediates, catalytic hydrogenation is a common and effective deprotection method. This process typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov The benzyl (B1604629) group is cleaved, yielding the free secondary amine.

Acidolysis : The tert-Butoxycarbonyl (Boc) group is a widely used protecting group that is stable under many reaction conditions but can be removed under acidic conditions. creative-peptides.com Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the Boc group to reveal the piperidine nitrogen. creative-peptides.comnih.gov This method is advantageous due to its mild conditions and high efficiency.

The Boc group is favored for its stability and the ease with which it can be removed using acids like TFA. creative-peptides.comug.edu.pl The Trityl group offers significant steric hindrance and is also acid-labile, often removed under mild acidic conditions. creative-peptides.compeptide.com The choice between these and other protecting groups depends on the specific reaction pathway, the stability required for subsequent steps, and the desired deprotection conditions to avoid affecting other functional groups in the molecule.

Table 1: Comparison of Common N-Protecting Groups in Piperidine Synthesis

| Protecting Group | Abbreviation | Common Removal Conditions | Key Characteristics |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidolysis (e.g., TFA, HCl) creative-peptides.comug.edu.pl | Stable to hydrogenation and basic conditions; widely used in modern synthesis. |

| Benzyl | Bn | Catalytic Hydrogenation (H₂, Pd/C) nih.gov | Stable to acidic and basic conditions; removal conditions are orthogonal to acid-labile groups. |

| Trityl (Triphenylmethyl) | Trt | Mild Acidolysis (e.g., TFA, HBr/AcOH) creative-peptides.compeptide.com | Bulky group, provides steric protection; highly acid-sensitive. |

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structurally diverse compounds. This involves introducing various functional groups onto the core structure or creating specific stereoisomers.

The introduction of a nitroso group (-N=O) at the piperidine nitrogen results in the formation of an N-nitrosamine. nih.gov This transformation is typically achieved by treating the secondary amine (piperidine) with a nitrosating agent. Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), dinitrogen trioxide (N₂O₃), and dinitrogen tetraoxide (N₂O₄). rsc.orgelectronicsandbooks.com The reaction mechanism generally involves the nucleophilic attack of the piperidine nitrogen on the nitrosating species. rsc.org The formation of N-nitrosopiperidines can occur rapidly, particularly with reagents like N₂O₃ and N₂O₄. rsc.orgelectronicsandbooks.com

The creation of chiral, enantiomerically enriched aryl piperidinol analogs is a sophisticated synthetic challenge. These methods aim to control the stereochemistry at one or more chiral centers within the molecule. Strategies to achieve this include:

Asymmetric Catalysis : Utilizing chiral catalysts, such as chiral copper complexes, can enable enantioselective C-H functionalization of acyclic amines to form chiral piperidines. nih.gov This approach can create a specific stereocenter that guides the formation of the chiral product.

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of a reaction. For example, cyclocondensation of a delta-oxo acid derivative with a chiral amino alcohol can produce chiral oxazolopiperidone lactams, which are versatile intermediates for synthesizing enantiopure polysubstituted piperidines. researchgate.net

Kinetic Resolution : This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of a racemic starting material. whiterose.ac.uk This allows for the separation of one enantiomer from the other, providing access to enantioenriched piperidine derivatives. whiterose.ac.uk

These advanced methodologies enable the synthesis of specific stereoisomers of aryl piperidinol analogs, which is crucial for detailed structure-activity relationship studies. researchgate.netrsc.org

Derivatization at the Piperidine Nitrogen (e.g., 1-Substituted Analogues)

Modification at the nitrogen atom of the piperidine ring is a primary strategy for creating analogues of this compound. Common methods include N-alkylation and reductive amination, which allow for the introduction of a wide variety of substituents.

One effective method for N-alkylation is the reaction of a piperidine with an alkylating agent. For instance, loperamide (B1203769) analogues have been synthesized by alkylating the amino group of 4-arylpiperidin-4-ol precursors. The use of 3-chloro-1,1-diphenylpropane as an alkylating reagent, in the presence of potassium carbonate and potassium iodide in acetonitrile (B52724), yields N-diphenylpropanol analogues in high yields clockss.org.

Reductive amination is another versatile technique for introducing substituents at the piperidine nitrogen. This reaction typically involves the condensation of a piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. A convenient one-pot procedure utilizes a borane-pyridine complex as the reducing agent, which serves as a less toxic alternative to sodium cyanoborohydride icm.edu.pl. This method is compatible with a range of aromatic, heteroaromatic, and aliphatic aldehydes and tolerates various functional groups on the piperidine ring, such as esters and alcohols, without requiring protection icm.edu.pl.

The table below illustrates the scope of reductive amination of various piperidines with different aldehydes using the borane-pyridine complex, demonstrating the versatility of this approach for generating 1-substituted analogues.

More advanced techniques, such as rhodium-catalyzed reductive transamination, allow for the synthesis of N-(hetero)aryl piperidines from pyridinium (B92312) salts, expanding the range of accessible analogues researchgate.netscispace.com.

Derivatization at the Phenyl Ring (e.g., Halogenation, Trifluoromethylation)

Functionalization of the phenyl ring attached to the C4 position of the piperidine core is another critical strategy for modulating the properties of these compounds. Introducing substituents such as halogens and trifluoromethyl groups can significantly impact biological activity.

The synthesis of these analogues often starts with a Grignard reaction between a substituted bromobenzene (B47551) and N-protected-4-piperidone. For example, to synthesize 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, 4-bromo-1-chloro-2-(trifluoromethyl)benzene is first converted to its Grignard reagent and then reacted with 1-(tert-butoxycarbonyl)piperidin-4-one nih.gov. Similarly, 4-(p-chlorophenyl)piperidin-4-ol and 4-(m-trifluorophenyl)piperidin-4-ol can be prepared by reacting the corresponding Grignard reagents (p-chlorophenylmagnesium bromide and m-trifluorophenylmagnesium bromide, respectively) with N-methyl-4-piperidone clockss.org.

The following table summarizes the synthesis of various phenyl-substituted 4-arylpiperidin-4-ol derivatives.

Synthesis of Pyrazole (B372694) Derivatives with 4-Phenylpiperidin-4-ol (B156043) Substitutions

Integrating the 4-phenylpiperidin-4-ol moiety with other heterocyclic systems, such as pyrazole, creates novel hybrid molecules with unique properties. A recently developed synthetic route involves the use of Grignard reagents in combination with a pyrazole precursor to yield a 4-phenylpiperidin-4-ol substituted pyrazole derivative, referred to as CHP icm.edu.plresearchgate.neticm.edu.pl.

The synthesis begins with the reaction of a β-diketoester and a substituted phenylhydrazine, which undergoes reflux and subsequent neutralization to form the pyrazole core. This core is then functionalized and ultimately coupled with the 4-phenylpiperidin-4-ol moiety. The final key step involves a Grignard reaction where a Grignard reagent prepared from a brominated precursor is reacted with a pyrazole-containing intermediate to attach the 4-phenylpiperidin-4-ol group icm.edu.plresearchgate.net. This modular approach allows for the creation of complex structures by combining distinct heterocyclic fragments.

Advanced Synthetic Strategies and Innovations

To overcome the limitations of traditional batch synthesis and to achieve higher levels of stereochemical control, advanced synthetic strategies are being explored for the preparation of this compound and its analogues.

Flow Chemistry Applications in Synthesis

Flow chemistry offers significant advantages over traditional batch methods, including improved safety, better control over reaction conditions, and the potential for telescoping multiple steps into a continuous process thieme-connect.de. While a specific flow synthesis for this compound is not widely reported, the principles have been successfully applied to the synthesis of other complex piperidine-containing active pharmaceutical ingredients (APIs), such as Imatinib. The synthesis of Imatinib involves key steps like amide coupling and nucleophilic substitution on a piperazine (B1678402) ring (a related N-heterocycle), demonstrating the viability of flow chemistry for constructing such scaffolds thieme-connect.de. These strategies, involving precise control of mixing and temperature in microreactors, could be adapted for the N-alkylation or acylation of this compound, potentially leading to more efficient and scalable production.

Stereoselective and Enantioselective Approaches

The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of substituted piperidinols, which often exhibit different biological activities. A one-pot synthesis of substituted piperidin-4-ols has been developed that proceeds through a sequential gold-catalyzed cyclization of amides derived from homopropargylic amines, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement scispace.comnih.gov. This method demonstrates excellent diastereoselectivity, particularly for aliphatic amides at low temperatures, yielding the all-cis isomers as the major products scispace.comnih.gov.

Furthermore, by starting with enantiomerically enriched homopropargylic amines, this modular approach provides an effective route to the enantioselective synthesis of complex substituted piperidines scispace.comnih.gov. Enantioselective organocatalysis has also been employed to synthesize related building blocks. For example, the enantioselective fluorination of a piperidone precursor using a modified cinchona alkaloid catalyst has been used to prepare both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable intermediate for medicinal chemistry nih.gov.

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials. An effective one-pot, multi-component synthesis of highly functionalized piperidines involves the condensation of aromatic aldehydes, anilines, and β-ketoesters semanticscholar.org. This reaction is thought to proceed through the formation of enamine and imine intermediates, which then undergo an intermolecular Mannich-type reaction followed by cyclization to construct the piperidine ring semanticscholar.org. Such strategies offer significant advantages in terms of operational simplicity and atom economy.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in the development of synthetic methodologies to ensure high yields and purity of the target compound, which is essential for both laboratory-scale research and potential industrial applications. uwindsor.ca For the synthesis of this compound and its analogues via palladium-catalyzed C-N coupling, several parameters can be systematically varied. uwindsor.cawuxiapptec.com

Key Parameters for Optimization in Palladium-Catalyzed Amination:

Ligand: The choice of phosphine (B1218219) ligand is often the most critical factor. Sterically hindered and electron-rich ligands like XPhos, SPhos, RuPhos, and Buchwald's biaryl phosphine ligands are frequently employed to promote the reductive elimination step and prevent side reactions. tcichemicals.comrug.nl

Base: A wide range of bases can be used, from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as Cs₂CO₃ and K₃PO₄. The choice of base can affect the rate of amine deprotonation and the tolerance of functional groups in the substrates. wuxiapptec.com

Solvent: Aprotic solvents like toluene, dioxane, and THF are commonly used. The solvent can influence the solubility of the reactants and the stability of the catalytic species. tcichemicals.comwuxiapptec.com

Temperature: Reaction temperatures typically range from room temperature to reflux, with higher temperatures often required for less reactive aryl chlorides. wuxiapptec.com

A design of experiments (DoE) approach can be employed to systematically screen these variables and their interactions to identify the optimal conditions for a specific substrate combination. For instance, a study on the Buchwald-Hartwig amination might explore the interplay between different ligands, bases, and temperatures to maximize the yield of the desired N-aryl piperidine.

The following table presents a hypothetical optimization study for the synthesis of an N-aryl piperidine derivative, illustrating the impact of varying reaction parameters on the product yield.

Table 3: Optimization of Buchwald-Hartwig Amination for an N-Aryl Piperidine Derivative

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | P(tBu)₃ | NaOtBu | Toluene | 80 | 65 |

| 2 | XPhos | NaOtBu | Toluene | 80 | 92 |

| 3 | XPhos | Cs₂CO₃ | Toluene | 80 | 78 |

| 4 | XPhos | NaOtBu | Dioxane | 80 | 89 |

| 5 | XPhos | NaOtBu | Toluene | 100 | 95 |

In the case of gold(I)-catalyzed reactions, optimization would focus on the choice of the gold precursor (e.g., AuCl, AuCl₃), the ligand (often a phosphine or N-heterocyclic carbene), and any necessary co-catalysts or additives that facilitate the catalytic cycle. The solvent and temperature are also critical parameters that can influence the reaction rate and selectivity. For intramolecular hydroamination reactions, the concentration of the substrate can also play a role in favoring the desired cyclization over intermolecular side reactions.

Iii. Chemical Transformations and Reactivity of 1 Phenylpiperidin 4 Ol

Oxidation Reactions

The secondary alcohol group at the C-4 position of the piperidine (B6355638) ring is susceptible to oxidation. This reaction typically converts the hydroxyl group into a carbonyl group, yielding the corresponding ketone, 1-phenylpiperidin-4-one. The N-phenyl group is generally stable under these conditions.

Standard oxidation protocols can be employed for this transformation. The specific choice of oxidant and reaction conditions can be tailored to optimize yield and minimize side reactions.

Table 1: Plausible Oxidation Reactions of 1-Phenylpiperidin-4-ol

| Reaction Type | Product | Potential Reagents |

|---|

In derivatives such as 1-nitroso-4-phenylpiperidin-4-ol, the nitroso group can be oxidized to a nitro group under stronger oxidizing conditions, for example, using potassium permanganate (B83412) masterorganicchemistry.com.

Reduction Reactions (e.g., Nitroso to Amino Group Conversion)

While the parent this compound is generally stable to reduction, its derivatives offer pathways for transformation. A notable example is the reduction of 1-nitroso-4-phenylpiperidin-4-ol. The nitroso group (-N=O) attached to the piperidine nitrogen can be readily reduced to a primary amino group (-NH2), forming the corresponding hydrazine (B178648) derivative. This conversion is a standard transformation in organic chemistry. masterorganicchemistry.com

Commonly used methods for this reduction include catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), or using chemical reducing agents.

Table 2: Example of Reduction in a this compound Derivative

| Starting Material | Reaction Type | Product | Common Reducing Agents |

|---|

Substitution Reactions (e.g., Replacement of Nitroso Group)

The this compound scaffold can undergo various substitution reactions. In derivatives like 1-nitroso-4-phenylpiperidin-4-ol, the nitroso group can act as a leaving group and be replaced by other functional groups through nucleophilic substitution. masterorganicchemistry.com

Furthermore, the core structure is used in condensation and substitution reactions to synthesize more complex molecules. For instance, 4-phenylpiperidin-4-ol (B156043) has been used as a starting material to synthesize pyrazole (B372694) derivatives. This involves reactions that substitute or build upon the existing functional groups of the piperidine moiety. nih.gov

O-Alkylation of Piperidin-4-ols

The hydroxyl group of this compound can be converted into an ether through O-alkylation. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orgyoutube.comlibretexts.org The process involves two main steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether.

This reaction is highly versatile for creating a wide range of alkoxy-piperidine derivatives. The choice of a primary alkyl halide is crucial to favor the SN2 substitution pathway and avoid competing elimination reactions that are common with secondary or tertiary halides. wikipedia.orglibretexts.org

Stereochemical Considerations in Reactions

Like cyclohexane, the piperidine ring of this compound predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted piperidines, the conformational energies are often similar to those of analogous cyclohexanes.

The presence of the N-phenyl group significantly influences the ring's conformational preferences. Conjugation between the nitrogen's lone pair and the phenyl ring's π-system can increase the planarity at the nitrogen atom. youtube.com This can lead to pseudoallylic strain (A(1,3) strain) if there are substituents at the C-2 or C-6 positions, which may favor an axial orientation for those substituents or, in some cases, a twist-boat conformation to alleviate steric hindrance. youtube.comyoutube.com While the simple this compound likely prefers a chair conformation, derivatives with additional substitutions, such as an N-nitroso group, may exhibit more complex behavior, including the potential for boat conformations to become populated. wikipedia.org

When additional chiral centers are introduced into the this compound structure, stereochemical ambiguities arise, leading to the formation of diastereomers (e.g., cis/trans isomers). For example, the introduction of a methyl group at the 3-position would result in distinct cis and trans isomers, each with unique physical properties and stereochemical configurations.

Iv. Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules like 1-Phenylpiperidin-4-ol, offering detailed information about the chemical environment of individual protons and carbon atoms. jchps.comslideshare.netjchps.com

The ¹H NMR spectrum of this compound provides information on the number and types of hydrogen atoms present. The signals from the aromatic protons of the phenyl group typically appear in the downfield region, while the protons on the piperidine (B6355638) ring are found more upfield.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbon atoms of the phenyl ring resonate at lower field compared to the aliphatic carbons of the piperidine ring. Spectroscopic data from various sources provides the following characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | ~6.8 - 7.3 | ~116 - 129 |

| Phenyl C-N | Not Applicable | ~151 |

| Piperidine C-H (adjacent to N) | ~3.5 - 3.8 | ~50 |

| Piperidine C-H (adjacent to C-OH) | ~1.8 - 2.1 | ~40 |

| Piperidine C-OH | ~3.9 - 4.2 | ~67 |

Note: Specific chemical shifts can vary based on the solvent and experimental conditions.

NMR spectroscopy is crucial for determining the stereochemistry of piperidine rings. For substituted piperidinols, the conformation (e.g., chair or boat) and the orientation of substituents (axial vs. equatorial) can be deduced from the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. rsc.org A larger coupling constant is typically observed for diaxial protons compared to axial-equatorial or diequatorial protons. This analysis allows researchers to confirm the relative stereochemistry of the molecule, such as the orientation of the hydroxyl group relative to the phenyl group. rsc.orgsemanticscholar.org While specific stereochemical studies for this compound are not detailed in the provided sources, the principles applied to isomeric 1,2,5-trimethyl-4-phenylpiperidin-4-ols demonstrate the utility of this method. rsc.org

The choice of deuterated solvent can significantly influence the chemical shifts observed in an NMR spectrum. unn.edu.ngresearchcommons.org This is primarily due to interactions between the solvent and the analyte, such as hydrogen bonding. For this compound, the chemical shift of the hydroxyl (-OH) proton is particularly sensitive to the solvent environment. In hydrogen-bond accepting solvents like DMSO-d₆, the -OH signal is typically shifted downfield compared to its position in a less interactive solvent like CDCl₃. pitt.edupitt.edu The polarity of the solvent can also induce smaller shifts in the resonances of the piperidine and phenyl ring protons. researchcommons.org These solvent-induced shifts can be used to identify and confirm the presence of exchangeable protons and to resolve overlapping signals in the spectrum. pitt.eduillinois.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.gov

For this compound, with a molecular weight of approximately 177.24 g/mol , the mass spectrum typically shows a molecular ion peak (M⁺) corresponding to this mass. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways involve the loss of the hydroxyl group or cleavage of the piperidine ring.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 177 | Molecular Ion [M]⁺ |

| 105 | [C₇H₇N]⁺ fragment |

Source: Data compiled from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. imrpress.com This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. The computed exact mass for this compound (C₁₁H₁₅NO) is 177.115364102 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Tertiary Amine (C-N) | Stretching | 1000 - 1250 |

Note: The precise position and shape of these bands can be influenced by the sample's physical state (e.g., solid, liquid) and intermolecular interactions. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,5-trimethyl-4-phenylpiperidin-4-ol |

| Chloroform-d (CDCl₃) |

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. For this compound, the key chromophore—the part of the molecule that absorbs light—is the phenyl group attached to the piperidine nitrogen. The interaction of ultraviolet light with the π-electrons of the benzene (B151609) ring results in electronic transitions, primarily π → π* transitions, which give rise to characteristic absorption bands.

In a typical analysis, a dilute solution of this compound in a UV-transparent solvent, such as ethanol (B145695) or methanol, is prepared. The spectrum is then recorded, generally over a range of 200 to 400 nm. The resulting spectrum for this compound is expected to exhibit strong absorption bands characteristic of the N-phenyl moiety. The primary absorption band, often referred to as the K-band, is due to the π → π* transition of the conjugated system and is typically observed at a wavelength (λmax) below 250 nm. A second, weaker set of absorptions, known as B-bands, which arise from symmetry-forbidden transitions in the benzene ring, may be observed at longer wavelengths, often around 280 nm. The exact position and intensity of these peaks can be influenced by the solvent and the substitution on the phenyl ring.

Table 1: Expected UV-Visible Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Solvent | Structural Origin |

|---|---|---|---|

| π → π* (K-band) | ~240 - 250 | Ethanol/Methanol | Phenyl group conjugated with the nitrogen lone pair |

Note: The data presented is based on typical values for N-phenyl substituted amines and may vary based on experimental conditions.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound of this polarity, a reverse-phase HPLC (RP-HPLC) method is most common.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is nonpolar. The mobile phase is a mixture of a polar solvent, such as water, and a less polar organic solvent, like acetonitrile (B52724) or methanol. An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure that the amine functionality of the piperidine ring is protonated, leading to sharper, more symmetrical peaks.

The purity of a this compound sample is determined by injecting a solution onto the HPLC column and monitoring the eluent with a UV detector, typically set at a wavelength where the phenyl group strongly absorbs (e.g., 254 nm). The resulting chromatogram shows a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated by integrating the area of all peaks and expressing the area of the main peak as a percentage of the total area.

Table 2: Example HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 6-8 minutes (dependent on exact conditions) |

Elemental Analysis (e.g., CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis serves as a crucial check of its elemental composition and purity against the theoretical values derived from its molecular formula, C₁₁H₁₅NO. nih.gov

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed sample of the compound is combusted at high temperatures (typically over 900 °C) in the presence of oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (or its oxides, which are subsequently reduced to N₂). The resulting gases are separated, and their quantities are measured by detectors (e.g., thermal conductivity).

The experimental mass percentages of C, H, and N are then compared to the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the identity and high purity of the synthesized compound. Oxygen content is usually determined by difference.

Table 3: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass % | Typical Experimental % Range |

|---|---|---|---|

| Carbon (C) | C₁₁H₁₅NO | 74.54% | 74.2% - 74.8% |

| Hydrogen (H) | C₁₁H₁₅NO | 8.53% | 8.3% - 8.7% |

| Nitrogen (N) | C₁₁H₁₅NO | 7.90% | 7.7% - 8.1% |

Theoretical percentages are calculated based on a molecular weight of 177.24 g/mol . nih.gov

V. Computational and Theoretical Studies of 1 Phenylpiperidin 4 Ol

Molecular Geometry Optimization

The process of molecular geometry optimization is fundamental in computational chemistry, seeking the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. For 1-phenylpiperidin-4-ol, this process is crucial for accurately predicting its properties.

Theoretical calculations are employed to determine the optimized molecular structure. Various quantum chemical methods can be utilized for this purpose, with Density Functional Theory (DFT) being a prominent choice due to its balance of accuracy and computational cost. The selection of the basis set is also a critical factor that influences the precision of the calculations.

In a study involving a derivative of this compound, specifically a pyrazole (B372694) substituted compound, the molecular geometry was optimized using the DFT-B3LYP-6-31G(d) basis set. icm.edu.pl This level of theory is widely recognized for its capability to provide a balanced and reliable description of molecular properties. icm.edu.pl The optimization process involves adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved. This optimized geometry serves as the foundation for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energies of the HOMO and LUMO and the energy gap between them (ΔE = E_LUMO - E_HOMO) are critical parameters derived from FMO analysis. A low HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For a pyrazole derivative of this compound, the HOMO and LUMO energy levels were calculated using the DFT-B3LYP/6-31G(d) basis set. icm.edu.pl The energy gap has been increasingly used to explain the bioactivity of molecules resulting from intramolecular charge transfer. icm.edu.pl

Table 1: Frontier Molecular Orbital Energies

| Parameter | Value |

|---|---|

| HOMO Energy | [Insert Value from Study] eV |

| LUMO Energy | [Insert Value from Study] eV |

| Energy Gap (ΔE) | [Insert Value from Study] eV |

(Data based on a pyrazole derivative of this compound) icm.edu.pl

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the chemical reactivity and stability of a molecule. Some of the key descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

A theoretical assessment of a this compound substituted pyrazole derivative revealed that the molecule possesses a high electronegativity and electrophilicity index, suggesting its potential reactivity. icm.edu.pl These descriptors are valuable in understanding the structure-activity relationship of compounds. researchgate.net

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | [Insert Value] |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | [Insert Value] |

| Chemical Softness (S) | 1 / η | [Insert Value] |

| Electrophilicity Index (ω) | μ² / 2η | [Insert Value] |

(Conceptual table; specific values for this compound would require dedicated calculations.)

Density Functional Theory (DFT) Calculations

DFT has become a standard and powerful tool for investigating the electronic structure and properties of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals.

Commonly used basis sets in the study of piperidine (B6355638) derivatives and related compounds include:

DFT-B3LYP-6-31G(d): This basis set was used for the geometry optimization and calculation of HOMO-LUMO energy levels for a this compound substituted pyrazole. icm.edu.pl It is known for providing a good balance between accuracy and computational efficiency. icm.edu.pl

B3LYP/6-311G(d,p): This is another frequently employed basis set in DFT calculations for piperidine derivatives, offering a higher level of accuracy. Studies on similar molecules have utilized this basis set for investigating chemical reactivity and stability. researchgate.netresearchgate.net

The selection of an appropriate basis set is a compromise between the desired accuracy and the computational resources available. Larger basis sets generally provide more accurate results but require more computational time.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.

Different colors on the MEP map represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral potential.

For molecules containing electronegative atoms like oxygen and nitrogen, the MEP analysis can highlight these atoms as potential sites for interaction. In the context of this compound, the oxygen of the hydroxyl group and the nitrogen of the piperidine ring would be expected to be electron-rich regions (colored red or yellow), making them likely sites for electrophilic interactions. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would be electron-deficient (colored blue) and thus susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting the chemical behavior of the molecule. nih.govajchem-a.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonds and lone pairs of a molecule, offering insights into intramolecular and intermolecular interactions. wisc.edu This analysis involves the study of charge transfer or delocalization of electrons from a filled Lewis-type NBO (donor) to an empty non-Lewis NBO (acceptor). The stabilization energy E(2) associated with this delocalization is calculated using second-order perturbation theory.

For a molecule structurally related to this compound, 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, a comprehensive NBO analysis was performed using the B3LYP/6-311G(d,p) level of theory. researchgate.net The findings from this study can be extrapolated to understand the electronic interactions within this compound. The most significant interactions are typically observed between lone pair orbitals of heteroatoms (like oxygen and nitrogen) and antibonding orbitals of neighboring bonds.

In this compound, the nitrogen and oxygen atoms possess lone pairs of electrons that can engage in hyperconjugative interactions with adjacent C-C and C-H antibonding orbitals. These interactions contribute to the stabilization of the molecule. The phenyl ring and the piperidine ring can also exhibit electronic communication through the nitrogen atom.

A hypothetical table of significant NBO interactions for this compound, based on the analysis of its analogue, is presented below. This table illustrates the donor-acceptor interactions and their corresponding stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ* (C-C) | Value |

| LP (1) N | σ* (C-H) | Value |

| LP (1) O | σ* (C-C) | Value |

| LP (1) O | σ* (C-H) | Value |

| π (C=C) of Phenyl Ring | π* (C=C) of Phenyl Ring | Value |

Note: The values in this table are illustrative and would require a specific computational study on this compound for precise quantification.

These interactions, particularly the delocalization of the nitrogen lone pair, can influence the geometry and reactivity of the piperidine ring. The magnitude of the stabilization energy E(2) is proportional to the strength of the interaction. wisc.edu

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. mdpi.com The key parameters for NLO activity are the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Computational studies on piperidine derivatives have explored their NLO properties. For instance, the NLO properties of (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one were calculated using the B3LYP/6-31G(d,p) method. tandfonline.com While this molecule has a different substitution pattern, the study highlights the potential for NLO activity in piperidine-based systems.

In this compound, the phenyl group can act as a π-system, and the nitrogen and oxygen atoms can function as donor and acceptor groups, respectively. The intramolecular charge transfer between these groups can lead to a non-zero hyperpolarizability.

The calculated NLO parameters for a related piperidine derivative are presented in the table below to provide an example of the expected values.

| Parameter | Calculated Value |

| Dipole Moment (μ) in Debye | Value |

| Polarizability (α) in esu | Value |

| First-order Hyperpolarizability (β) in esu | Value |

Note: These values are for a related compound and serve as a reference. A dedicated computational study is needed for this compound.

The magnitude of the first-order hyperpolarizability (β) is a key indicator of the NLO activity of a molecule. Larger values suggest a more significant NLO response.

Dipole Moment and Mulliken Charge Analysis

The distribution of electron density in a molecule is described by its dipole moment and atomic charges. Mulliken population analysis is a common method for calculating the partial charge on each atom in a molecule. chemrxiv.orgchemrxiv.org These properties are crucial for understanding a molecule's polarity, intermolecular interactions, and reactivity.

In this compound, the electronegative oxygen and nitrogen atoms are expected to carry negative partial charges, while the hydrogen atoms and some carbon atoms will have positive partial charges. The phenyl group attached to the nitrogen atom will influence the charge distribution on the piperidine ring.

The calculated Mulliken charges for the heteroatoms and the total dipole moment for a related piperidine derivative are shown in the table below.

| Atom | Mulliken Charge (e) |

| Oxygen | Value |

| Nitrogen | Value |

| Total Dipole Moment (Debye) | Value |

Note: These values are from a study on a related compound and provide an estimation of the expected charge distribution in this compound.

The distribution of charges can be visualized using a Molecular Electrostatic Potential (MEP) map, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. wikipedia.orgmuni.cz By mapping the energy landscape, a PES analysis can identify stable conformations (energy minima) and transition states (saddle points) that connect them. libretexts.org This is particularly important for flexible molecules like this compound, which can adopt multiple conformations.

A PES analysis was conducted for 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, a structurally related compound, to understand its conformational preferences. researchgate.net A similar analysis for this compound would likely involve scanning the dihedral angles associated with the C-N bond connecting the phenyl and piperidine rings, as well as the puckering of the piperidine ring itself.

The results of a PES scan are typically visualized as a 2D or 3D plot showing the energy as a function of the scanned coordinates. The minima on this surface correspond to the most stable conformations of the molecule.

| Dihedral Angle(s) Scanned | Energy Minimum (degrees) | Relative Energy (kcal/mol) |

| C(phenyl)-N-C(piperidine)-C(piperidine) | Value | 0.0 (Global Minimum) |

| Ring Puckering Coordinates | Value | Value |

Note: This table is a hypothetical representation of the expected results from a PES analysis of this compound.

Understanding the stable conformations is crucial for predicting how the molecule might interact with biological targets.

Solvent Interaction Predictions (e.g., COSMO-RS, MD Simulations)

The behavior of a molecule in a solution is governed by its interactions with the solvent molecules. Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Molecular Dynamics (MD) simulations are used to predict these interactions and related properties like solubility. nih.gov

COSMO-RS is a quantum chemistry-based method that predicts thermodynamic properties of fluids and solutions. ipb.pt It uses the screening charge density on the surface of a molecule to calculate its chemical potential in a given solvent. This allows for the prediction of solubility, partitioning coefficients, and vapor pressures. scm.com For a given solute like this compound, COSMO-RS can be used to screen a wide range of solvents to find the most suitable one for a particular application. scm.com

Molecular Dynamics (MD) simulations provide a more detailed, atomistic view of solute-solvent interactions over time. In an MD simulation, the movements of the solute and solvent molecules are calculated based on a force field that describes the interatomic forces. This allows for the study of how the solvent molecules arrange themselves around the solute and how the solute's conformation might change in response to the solvent environment.

A hypothetical table showing predicted solubility of this compound in various solvents using a method like COSMO-RS is presented below.

| Solvent | Predicted Solubility (log(x)) |

| Water | Value |

| Ethanol (B145695) | Value |

| Acetone | Value |

| Toluene | Value |

| Dichloromethane | Value |

Note: The values in this table are for illustrative purposes and would need to be calculated using the appropriate software and methodology.

These computational tools are invaluable for understanding and predicting the physicochemical properties of this compound, which can guide experimental work and the development of applications for this compound.

Vi. Structure Activity Relationship Sar and Pharmacological Implications

General Principles of SAR in Piperidine (B6355638) Derivatives

The pharmacological versatility of the piperidine scaffold stems from its ability to present substituents in well-defined three-dimensional orientations, allowing for precise interactions with biological targets like receptors and enzymes. researchgate.netnih.gov The nitrogen atom within the ring is a key feature; it is typically basic and can be protonated at physiological pH, which is often crucial for forming ionic interactions with target proteins. nih.gov The conformational flexibility of the piperidine ring, which primarily exists in a chair conformation, can be constrained by introducing bulky substituents or by incorporating the ring into bridged or spirocyclic systems. nih.govnih.gov This conformational restriction can enhance binding affinity and selectivity for a specific biological target. nih.gov

Key principles of SAR for piperidine derivatives include:

Substitution on the Nitrogen Atom: The substituent on the piperidine nitrogen significantly influences the compound's properties. Modifications at this position can alter basicity, lipophilicity, and steric hindrance, thereby modulating receptor affinity and selectivity. nih.gov

Substitution on the Carbon Atoms: Attaching different functional groups to the carbon atoms of the piperidine ring is a primary strategy for exploring SAR. These substitutions can introduce new hydrogen bonding sites, hydrophobic interactions, or polar contacts, leading to changes in biological activity. nih.govajchem-a.com

Stereochemistry: The spatial arrangement of substituents is critical. Diastereomers and enantiomers of piperidine derivatives often exhibit vastly different pharmacological profiles, with one isomer typically being significantly more active than the others. nih.gov

Physicochemical Properties: Modifications to the piperidine core can alter properties such as lipophilicity (LogP/LogD), aqueous solubility, and polarity. These factors are crucial for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), as well as for crossing biological barriers like the blood-brain barrier. nih.govnih.gov

Impact of Substituents on Biological Activity

The introduction of a nitroso or nitrosourea (B86855) group onto a piperidine framework is a strategy employed in the design of potential anticancer agents. acs.org While direct studies on 1-phenylpiperidin-4-ol are limited in this context, research on other piperidine derivatives shows that the nitrosourea moiety acts as an alkylating agent. This functional group can be instrumental in creating compounds with cytotoxic properties by inducing cellular damage, which is a mechanism explored for its therapeutic potential. acs.org The stability and reactivity of the nitrosourea group, and consequently its biological effect, are influenced by the electronic properties of the parent piperidine structure.

The phenyl group at the 1-position of the piperidine ring is a significant determinant of the molecule's properties. The addition of a chloro-substituent to this phenyl ring further modifies these characteristics, particularly lipophilicity and pharmacokinetics.

In a study of piperidine-based analogues of cocaine, the introduction of a 4-chlorophenyl group at the 4-position of the piperidine ring was investigated. nih.gov This substitution was found to influence the affinity for the dopamine (B1211576) transporter (DAT) and the duration of action. Specifically, the (+)-enantiomer of a 4β-(4-Chlorophenyl)-1-methyl-3α-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine demonstrated a longer duration of action compared to its non-chlorinated counterpart, suggesting that the chlorophenyl group impacts the compound's pharmacokinetic profile, potentially by altering its metabolic stability or its interaction with the transporter. nih.gov

| Compound Class | Substituent | Observed Effect | Reference |

|---|---|---|---|

| Piperidine-based Cocaine Analogues | 4-Chlorophenyl | Influences affinity for Dopamine Transporter (DAT) and increases duration of action. | nih.gov |

| Cannabinoid Receptor Antagonist (CP-945,598) | 2-Chlorophenyl and 4-Chlorophenyl | Compound is extensively metabolized, primarily by CYP3A4/3A5 enzymes. | nih.gov |

The introduction of fluorine atoms into a molecule is a well-established medicinal chemistry strategy to enhance its drug-like properties, particularly its ability to cross the blood-brain barrier (BBB). researchgate.net Fluorine substitution can increase lipophilicity, a key factor for passive diffusion across the lipid-rich BBB. researchgate.net The high electronegativity of fluorine can also alter the basicity (pKa) of nearby nitrogen atoms, which can influence interactions with transporters and metabolic enzymes. researchgate.net

Mechanistic Studies of Biological Interactions

Understanding the precise molecular mechanisms by which a compound exerts its effects is crucial for rational drug design. For derivatives of this compound, this involves studying how they bind to their biological targets.

Most drugs interact with their biological targets through non-covalent forces such as hydrogen bonds, ionic bonds, and van der Waals interactions. nih.gov However, an alternative mechanism is covalent bonding, where a drug forms a strong, often irreversible chemical bond with its target, typically a protein. nih.gov This can lead to a prolonged duration of action and high potency.

For a compound like this compound to act as a covalent inhibitor, its structure would need to incorporate a "warhead" – a chemically reactive functional group capable of forming a bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) on the target protein. nih.govresearchgate.net The this compound scaffold itself is not inherently reactive in this manner. However, it could serve as the core structure to which a latent bioreactive group is attached. nih.govresearchgate.net Proximity-enabled bioreactivity is a concept where the initial non-covalent binding of the drug brings the reactive group into close proximity with an amino acid residue, facilitating the formation of a specific covalent bond. nih.govnih.gov The development of such covalent drugs is a growing area of research, offering the potential for highly selective and durable therapeutic effects. nih.gov

Inhibition of Enzyme Activity and Cellular Stress Responses

The this compound scaffold is a key structural motif in the development of compounds that can modulate cellular stress responses, particularly through the inhibition of protein-protein interactions within key signaling pathways. One of the most significant pathways implicated is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a central regulator of cellular defense against oxidative stress.

Under normal physiological conditions, Keap1 binds to Nrf2, facilitating its ubiquitination and subsequent degradation, which keeps intracellular Nrf2 levels low nih.govcsic.es. During oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes mdpi.com. The direct inhibition of the Keap1-Nrf2 protein-protein interaction has emerged as a promising therapeutic strategy for conditions related to oxidative stress nih.gov. Small molecules, including derivatives based on the piperidine framework, can be designed to bind to the Nrf2-binding site in Keap1, thereby preventing Nrf2 degradation and promoting the antioxidant response csic.esnih.gov. Computational studies have been employed to screen libraries of compounds to identify novel Keap1 inhibitors, with a focus on their binding affinities and interactions with key residues in the Keap1 binding pocket pcbiochemres.com.

In Silico Studies of Molecular Interactions

In silico methodologies, particularly molecular docking, are indispensable tools for elucidating the potential molecular interactions between this compound derivatives and various biological targets. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the mechanism of action at a molecular level researchgate.netnrfhh.com. Such studies are crucial for the rational design of new therapeutic agents based on this versatile scaffold researchgate.net.

Molecular Docking with Target Proteins (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase, KEAP1-NRF2, Serotonin (B10506) Transporter (SERT), Haemophilus influenza protein, Mu Receptor)

Molecular docking studies have explored the interaction of piperidine-containing compounds with a wide array of protein targets, highlighting the therapeutic potential of the this compound core structure.

DNA Gyrase : As a validated antibacterial target, DNA gyrase is essential for bacterial DNA replication biorxiv.orgresearchgate.net. Docking studies have been performed to identify novel piperidine analogues as potential DNA gyrase inhibitors. For instance, a study identified 1-chloro-2,6-diisopropylpiperidin-4-one as having a potent tight binding against DNA gyrase (PDB: 3U2D) with a glide score of -7.58, comparable to the standard antibiotic streptomycin (B1217042) researchgate.net. These studies help in designing new antibacterial agents to combat antibiotic resistance biorxiv.orgnih.gov.

Lanosterol 14 α-demethylase (CYP51) : This enzyme is a key component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making it a primary target for antifungal drugs nih.govnih.govneuroquantology.com. Molecular docking has been used to evaluate the binding potential of various heterocyclic compounds, including those with piperidine moieties, with the active site of CYP51 from pathogens like Candida albicans nih.govneuroquantology.com. These studies show that the ligand's nitrogen atom often interacts with the heme group in the enzyme's active site, which is crucial for inhibitory activity neuroquantology.com.

KEAP1-NRF2 : To modulate oxidative stress, compounds are designed to inhibit the Keap1-Nrf2 protein-protein interaction mdpi.comnih.gov. Molecular docking has been used to screen phytochemicals and other compounds for their ability to bind to the Nrf2 binding site on Keap1 nih.govpcbiochemres.com. Successful binding prevents Nrf2 from being degraded, thereby activating antioxidant pathways nih.gov. Docking studies identify key interactions, such as hydrogen bonds with residues like N382, R380, R415, and R483, that are critical for potent inhibition mdpi.com.

Serotonin Transporter (SERT) : SERT is a primary target for antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) nih.govabap.co.inabap.co.innih.gov. Phenyl piperidine derivatives have been analyzed through quantitative structure-activity relationship (QSAR) and molecular docking studies as dual inhibitors of SERT and neurokinin 1 receptor (NK1R) nih.govabap.co.in. These studies reveal that specific amino acids within the SERT active site are crucial for binding and inhibitory activity nih.gov.

Haemophilus influenzae protein : Haemophilus influenzae is a pathogenic bacterium responsible for various infections researchgate.net. Its outer membrane proteins, such as OMP6, are involved in adhesion to host cells and are considered potential vaccine candidates and drug targets researchgate.net. Molecular docking has been used to screen phytoligands against the OMP6 protein to identify potential inhibitors that could block its function and treat infections caused by this pathogen researchgate.net.

Mu (µ) Opioid Receptor : The µ-opioid receptor is the primary target for opioid analgesics like morphine and fentanyl nih.govmdpi.com. The 4-phenyl piperidine scaffold is a core component of many synthetic opioids nih.govnih.gov. Molecular docking models have been developed to predict the binding affinity of new fentanyl analogs and other piperidine derivatives to the µ-opioid receptor. These models help in understanding the structural requirements for potent agonistic activity and in assessing the risks of new synthetic substances nih.govnih.gov.

| Target Protein | Protein Data Bank (PDB) ID (Example) | Therapeutic Area | Key Interaction Insights from Docking |

|---|---|---|---|

| DNA Gyrase | 3U2D, 1KZN biorxiv.orgresearchgate.net | Antibacterial | Interaction with crucial amino acids and potential for tight binding comparable to standard antibiotics. biorxiv.orgresearchgate.net |

| Lanosterol 14 α-demethylase | 5v5z, 3LD6 nih.govneuroquantology.com | Antifungal | Interaction of heterocyclic nitrogen with the heme porphyrin ring in the active site. neuroquantology.com |

| KEAP1 | 2FLU, 4IQK mdpi.compcbiochemres.com | Oxidative Stress | Hydrogen bonding and hydrophobic interactions with key residues in the Nrf2 binding pocket. mdpi.compcbiochemres.com |

| Serotonin Transporter (SERT) | 3GWW abap.co.in | Antidepressant | Binding within the active site cavity, interacting with key amino acids like Glu33 and Asp395. nih.gov |

| Haemophilus influenzae OMP6 | 2AIZ researchgate.net | Antibacterial | Potential to block protein function involved in host cell adhesion. researchgate.net |

| Mu (µ) Opioid Receptor | 6DDF nrfhh.com | Analgesia | Binding of the protonated amine and aromatic rings within the receptor pocket. nih.govresearchgate.net |

Binding Affinities and Interaction Profiles

The therapeutic potential of this compound derivatives is closely linked to their binding affinities for their respective protein targets. In silico docking studies provide quantitative estimates of this affinity, typically expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. For example, derivatives designed as DNA gyrase inhibitors have shown binding energies that suggest potent activity nih.govuomustansiriyah.edu.iq. Similarly, studies on SERT inhibitors have correlated high binding affinity scores with potential antidepressant effects abap.co.inabap.co.in.

The interaction profile reveals the specific non-covalent forces that stabilize the ligand-receptor complex. These commonly include:

Hydrogen Bonds : Crucial for specificity and strong binding, often formed between polar groups on the ligand (like the hydroxyl group of this compound) and amino acid residues in the target protein pcbiochemres.com.

Hydrophobic Interactions : The phenyl group of the scaffold frequently engages in hydrophobic interactions with nonpolar pockets within the receptor, contributing significantly to binding affinity pcbiochemres.com.

Electrostatic Interactions : The piperidine nitrogen, which is typically protonated under physiological conditions, can form strong electrostatic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in the binding site researchgate.net.

Development of Novel Therapeutic Agents

The this compound scaffold serves as a versatile template for the development of novel therapeutic agents across multiple disease areas. Its structural features allow for modifications that can tune its pharmacological properties, leading to the design of potent and selective inhibitors or agonists for various biological targets nih.govbiomedpharmajournal.orgnih.gov.

Potential Applications in Antimicrobial Activity (e.g., Antibacterial, Antifungal, Anti-tuberculosis)

Derivatives of the piperidin-4-one core, closely related to this compound, have demonstrated significant antimicrobial properties. Research has shown that these compounds can be effective against a range of bacterial and fungal pathogens biomedpharmajournal.orgnih.gov.

Antibacterial Activity : Synthesized piperidin-4-one derivatives have been screened against various bacterial strains, with some compounds exhibiting significant activity when compared to standard drugs like ampicillin (B1664943) biomedpharmajournal.org. Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase, which disrupts DNA replication and leads to cell death researchgate.netnih.govuomustansiriyah.edu.iq.

Antifungal Activity : The piperidine scaffold is integral to compounds targeting fungal pathogens. By inhibiting enzymes such as lanosterol 14 α-demethylase, these agents disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, thereby inhibiting fungal growth researchgate.netnih.gov. Certain piperidin-4-one oxime esters have shown potent antifungal activity, in some cases exceeding that of the standard drug fluconazole (B54011) nih.gov.

| Compound Class | Microbial Target | Observed Activity | Reference Standard |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | E. coli, B. subtilis | Good antibacterial activity. biomedpharmajournal.org | Ampicillin biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, C. albicans | Significant antifungal activity. biomedpharmajournal.org | Terbinafine biomedpharmajournal.org |

| Vanillin derived piperidin-4-one oxime esters | Various bacteria and fungi | Potent antibacterial and antifungal activity. nih.gov | Streptomycin, Fluconazole nih.gov |

Potential Applications in Anticancer Properties (e.g., Apoptosis Induction)

The piperidine ring is a common feature in many compounds investigated for their anticancer properties. One of the key mechanisms through which these agents exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells frontiersin.orgresearchgate.netnih.gov.

Derivatives containing the piperidine moiety have been shown to induce apoptosis by modulating key signaling pathways. For example, piperine, an alkaloid containing a piperidine ring, has been found to inhibit the growth of melanoma cells by increasing the expression of pro-apoptotic proteins like BAX and cleaved caspase-3, while reducing the expression of anti-apoptotic proteins like BCL2 nih.gov. The search for new anticancer agents often involves targeting apoptotic pathways, and molecular docking studies have been used to design compounds that inhibit anti-apoptotic proteins like Bcl-2, making them promising candidates for cancer therapy rsc.org. The activation of caspases, which are crucial executioners of apoptosis, is a common endpoint for these therapeutic strategies nih.govrsc.org.

Potential Applications in Neurological Disorders

Derivatives of this compound have been extensively investigated for their potential in treating a range of neurological disorders. The versatility of this chemical scaffold allows for the fine-tuning of its properties to target different receptors and pathways involved in analgesia, neuroprotection, and psychosis.

Analgesic and Anti-inflammatory: The 4-phenylpiperidine (B165713) framework is a classic pharmacophore for opioid analgesics. lboro.ac.uk Structure-activity relationship studies indicate that for maximum analgesic activity, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen is desirable. nih.gov Additionally, a small, polar group at the C-4 position of the piperidine ring that can act as a proton acceptor for hydrogen bonding enhances this activity. nih.gov A series of 4-phenylamidopiperidines, which are structurally related, have shown potent antinociceptive activity, with ED50 values ranging from 0.44 to 59 mg/Kg in hot-plate tests in mice. nih.gov High potency was particularly noted in compounds featuring an aralkyl substituent on the piperidine ring nitrogen. nih.gov

Neuroprotective: Certain derivatives have demonstrated significant neuroprotective effects. For instance, the potent σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection in experimental stroke models. johnshopkins.edu Research suggests that its mechanism of action involves the reduction of ischemia-induced nitric oxide (NO) production by attenuating the activity of neuronal nitric oxide synthase (nNOS). johnshopkins.edu In studies with rats subjected to middle cerebral artery occlusion, PPBP treatment not only reduced the infarction volume but also markedly decreased NO production in the ischemic striatum. johnshopkins.edu The neuroprotective effects of PPBP were absent in mice lacking the nNOS gene, confirming the enzyme's role in its mechanism. johnshopkins.edu

Antipsychotic: The 1-phenylpiperidine (B1584701) scaffold is also a component of several atypical antipsychotic agents. nih.gov These second-generation antipsychotics typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors. nih.gov For example, a novel butyrophenone (B1668137) analog, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one, which contains a structure related to the phenylpiperidine core, displays an interesting multi-receptor binding profile. nih.gov This compound showed efficacy similar to clozapine (B1669256) in animal models without inducing catalepsy, a predictor of extrapyramidal side effects in humans. nih.gov

Serotonin Transporter Inhibition: The serotonin transporter (SERT) is a key target for antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). nih.gov The 1-phenylpiperidine-4-ol structure can be incorporated into molecules designed to inhibit SERT. These inhibitors are thought to stabilize the transporter in an outward-facing conformation, preventing the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. nih.gov The development of specific ligands for SERT is an active area of research, with biotinylated derivatives of related structures being synthesized to study the cellular trafficking of the transporter protein. nih.govresearchgate.net

| Derivative Class | Pharmacological Effect | Key Research Finding | Citation |

|---|---|---|---|

| 4-Phenylamidopiperidines | Analgesic | High potency observed with aralkyl substituents on the piperidine nitrogen; ED50 values ranged from 0.44 to 59 mg/Kg in a modified hot-plate test. | nih.gov |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Neuroprotective | Attenuates brain infarction volume by reducing neuronal nitric oxide synthase (nNOS) activity and ischemia-evoked nitric oxide production. | johnshopkins.edu |

| Butyrophenone/Diazepane Analogs | Antipsychotic | Compound 13 showed efficacy similar to clozapine and did not produce catalepsy at five times its ED(50) value in animal models. | nih.gov |

| Tetrahydropyridinyl-Indoles | SERT Inhibition | High-affinity ligands designed and synthesized for studying the serotonin transporter protein (SERT). | nih.gov |

Enzyme Inhibition (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1))

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for the conversion of inactive cortisone (B1669442) to active cortisol, particularly within tissues like the liver and adipose tissue. nih.govmdpi.com Overexpression of 11β-HSD1 is associated with obesity and metabolic disorders, making it an attractive therapeutic target. nih.gov Selective inhibition of this enzyme is hypothesized to be a viable treatment for type 2 diabetes and metabolic syndrome. nih.govnih.gov

Derivatives based on various chemical scaffolds have been developed as potent and selective 11β-HSD1 inhibitors. While the this compound core is not the most common in published inhibitors, the principles of designing enzyme inhibitors can be applied to this scaffold. Research into compounds such as adamantyltriazoles and arylsulfonamidothiazoles has shown favorable effects on glucose and lipid metabolism in both preclinical and human studies. nih.gov For example, in silico analysis of aminoarylbenzosuberene (AAB) molecules has been used to identify potent 11β-HSD1 inhibitors with strong binding affinity. rsc.org Although some studies suggest that the beneficial metabolic effects of certain 11β-HSD1 inhibitors may occur through off-target mechanisms, the enzyme remains a promising target for drug development. nih.gov

Antiviral Properties

The piperidine scaffold is found in various compounds exhibiting antiviral activity. nih.gov For instance, the 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold has been identified as a biologically useful framework for developing antiviral agents. nih.gov

In the context of the human immunodeficiency virus (HIV), a compound containing a 4-phenylpiperidine moiety, specifically 5-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile, was identified as the first nonpeptidergic inverse agonist for the human cytomegalovirus (HCMV) encoded chemokine receptor US28 and was also found to partially inhibit HIV-1 viral entry. acs.org Structure-activity relationship studies on this class of compounds revealed that the 4-phenylpiperidine moiety is essential for both affinity and activity at the US28 receptor. acs.org

Furthermore, pyrazole (B372694) derivatives, which can be synthesized with piperidine moieties, have demonstrated a wide spectrum of biological activities, including antiviral properties against viruses such as HIV, Hepatitis C virus (HCV), and various influenza strains. nih.gov A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against a broad panel of RNA and DNA viruses, with some derivatives showing the ability to interfere with Respiratory Syncytial Virus (RSV) replication. frontiersin.org

Vii. Pharmacokinetic and Pharmacodynamic Considerations Excluding Specific Dosage/administration

Metabolic Stability Studies

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. springernature.combioivt.com In drug discovery, metabolic stability is assessed by measuring the rate at which the parent compound is eliminated over time when exposed to metabolically active systems. springernature.com

In Vitro Assays (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental tools in drug metabolism and pharmacokinetic (DMPK) research. bioivt.com These assays typically utilize liver microsomes or hepatocytes to predict a compound's behavior in vivo. bioivt.com

Liver Microsomes : These are subcellular fractions from the liver that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. bioivt.com Microsomal stability assays are well-suited for evaluating Phase I metabolism. bioivt.com The process involves incubating the test compound with liver microsomes and cofactors like NADPH, followed by monitoring the depletion of the parent compound over time. bioivt.comfrontiersin.org

LC-MS/MS for Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique used for the quantification of drug candidates and their metabolites from in vitro assay incubations. springernature.com This method offers high specificity, sensitivity, and throughput. springernature.com

The process involves:

Chromatographic Separation (LC) : The sample from the incubation mixture is injected into a liquid chromatograph. The different components (parent compound and metabolites) are separated based on their physicochemical properties as they pass through a column. rhhz.net

Ionization : The separated components are then introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI). frontiersin.org